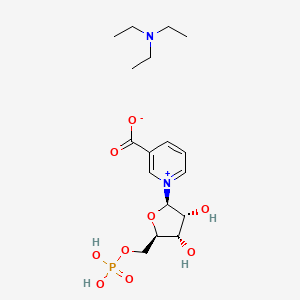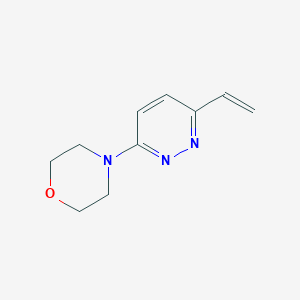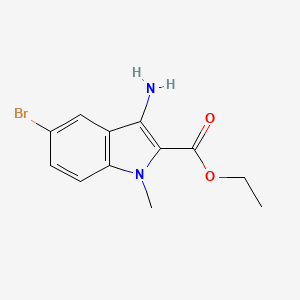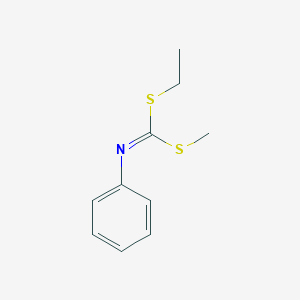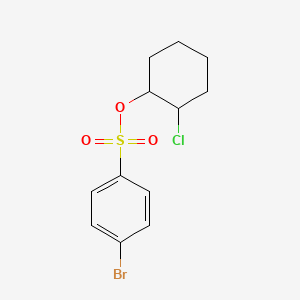
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate is an organic compound with the molecular formula C12H14BrClO3S It is a derivative of benzenesulfonic acid and features both a chlorocyclohexyl and a bromobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorocyclohexyl) 4-bromobenzenesulfonate typically involves the esterification of 4-bromobenzenesulfonic acid with 2-chlorocyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The cyclohexyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol group under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of sulfinates or thiols.
Wissenschaftliche Forschungsanwendungen
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Chlorocyclohexyl) 4-bromobenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, the sulfonate group can interact with active sites of enzymes, altering their activity and affecting downstream biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chlorocyclohexyl) 4-methylbenzenesulfonate
- (2-Chlorocyclohexyl) 4-fluorobenzenesulfonate
- (2-Chlorocyclohexyl) 4-iodobenzenesulfonate
Uniqueness
(2-Chlorocyclohexyl) 4-bromobenzenesulfonate is unique due to the presence of both a chlorocyclohexyl and a bromobenzene moiety, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
41914-94-7 |
|---|---|
Molekularformel |
C12H14BrClO3S |
Molekulargewicht |
353.66 g/mol |
IUPAC-Name |
(2-chlorocyclohexyl) 4-bromobenzenesulfonate |
InChI |
InChI=1S/C12H14BrClO3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h5-8,11-12H,1-4H2 |
InChI-Schlüssel |
NGUIOLRILYICSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


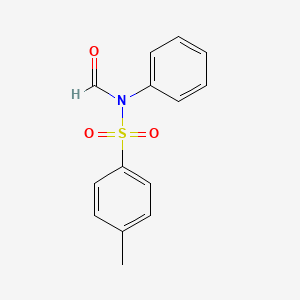


![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)
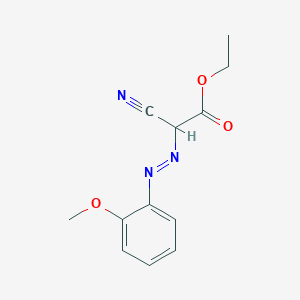
![3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14009646.png)

